Methyl 4-chloroacetoacetate
CAS No.: 32807-28-6
Cat. No.: VC21112539
Molecular Formula: C5H7ClO3
Molecular Weight: 150.56 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 32807-28-6 |
---|---|
Molecular Formula | C5H7ClO3 |
Molecular Weight | 150.56 g/mol |
IUPAC Name | methyl 4-chloro-3-oxobutanoate |
Standard InChI | InChI=1S/C5H7ClO3/c1-9-5(8)2-4(7)3-6/h2-3H2,1H3 |
Standard InChI Key | HFLMYYLFSNEOOT-UHFFFAOYSA-N |
SMILES | COC(=O)CC(=O)CCl |
Canonical SMILES | COC(=O)CC(=O)CCl |
Introduction
Chemical Properties and Identifiers
Methyl 4-chloroacetoacetate possesses several key functional groups that contribute to its chemical reactivity. The compound features a chlorine atom at the terminal carbon, a ketone group, and a methyl ester group, all of which can participate in various chemical transformations.
Chemical Identifiers
The following table summarizes the primary chemical identifiers for methyl 4-chloroacetoacetate:
Identifier Type | Value |
---|---|
CAS Number | 32807-28-6 |
Molecular Formula | C₅H₇ClO₃ |
Molecular Weight | 150.56 g/mol |
IUPAC Name | Methyl 4-chloro-3-oxobutanoate |
SMILES Notation | COC(=O)CC(=O)CCl |
InChI Key | HFLMYYLFSNEOOT-UHFFFAOYSA-N |
MDL Number | MFCD00000938 |
PubChem CID | 36240 |
Structural Features
The structure of methyl 4-chloroacetoacetate contains three main functional groups:
-
A terminal chloromethyl group
-
A central ketone group
-
A methyl ester group
This arrangement of functional groups allows the compound to participate in various reactions, including nucleophilic substitution at the chlorine position, condensation reactions involving the ketone group, and reactions typical of esters such as hydrolysis and transesterification .
Physical Properties
Methyl 4-chloroacetoacetate exists as a liquid at standard conditions, with distinctive physical properties that are important for handling, storage, and applications.
Physical State and Appearance
The compound is described as a colorless to light orange or yellow clear liquid at 20°C . The appearance can vary slightly depending on purity and storage conditions.
Key Physical Properties
The following table presents the essential physical properties of methyl 4-chloroacetoacetate:
Property | Value |
---|---|
Physical State (20°C) | Liquid |
Melting Point | 14°C |
Boiling Point | 97°C at 11 mmHg |
Flash Point | 108°C |
Specific Gravity (20/20) | 1.28 |
Refractive Index | 1.46 |
Solubility in Water | Soluble, Decomposes in contact with water |
Solubility in Other Solvents | Soluble in ether |
Appearance | Colorless to light orange/yellow clear liquid |
Synthesis Methods
Several methods exist for the synthesis of methyl 4-chloroacetoacetate, with variations depending on scale and specific requirements.
Laboratory Synthesis
While specific synthesis methods for methyl 4-chloroacetoacetate aren't detailed in the provided search results, similar compounds are typically synthesized through esterification reactions of the corresponding acids with methanol, often under acidic conditions or using coupling reagents . In the case of methyl 4-chloroacetoacetate, the synthesis likely involves the chlorination of methyl acetoacetate or a similar precursor.
Industrial Production
Industrial production of methyl 4-chloroacetoacetate would involve careful control of reaction conditions to ensure high yield and purity. The process would likely include steps to handle the corrosive nature of chlorinating agents and the potential hazards associated with the compound .
Chemical Reactions
Methyl 4-chloroacetoacetate participates in numerous chemical reactions due to its reactive functional groups.
Reactivity of Functional Groups
The compound contains three reactive centers:
-
The chloromethyl group can undergo nucleophilic substitution reactions
-
The ketone group can participate in condensation and addition reactions
-
The ester group can undergo hydrolysis, transesterification, and reduction reactions
Common Reaction Types
Methyl 4-chloroacetoacetate commonly undergoes the following types of reactions:
-
Nucleophilic substitution: The chlorine atom can be replaced by various nucleophiles, including amines, thiols, and hydroxides
-
Condensation reactions: The ketone group can participate in condensation reactions with amines, hydrazines, and other nucleophiles
-
Ester transformations: The ester group can undergo hydrolysis to form the corresponding acid, or transesterification to form different esters
Applications
Methyl 4-chloroacetoacetate serves as a crucial intermediate in various industrial and research applications due to its versatile reactivity.
Pharmaceutical Applications
The compound is widely used in pharmaceutical synthesis as a building block for various medicinal compounds. Its ability to undergo multiple transformations makes it valuable in constructing complex molecular structures found in pharmaceutical products .
Agricultural Applications
In agricultural chemistry, methyl 4-chloroacetoacetate serves as an intermediate in the synthesis of various pesticides, herbicides, and other agrochemicals. The compound's reactivity allows for the creation of molecules with specific biological activities .
Research and Development
In research laboratories, methyl 4-chloroacetoacetate is utilized as a starting material for the synthesis of novel compounds and as a reagent in various organic reactions. Its availability and well-understood reactivity make it a valuable tool in organic chemistry research .
Hazard Type | Classification |
---|---|
Signal Word | Danger |
Acute Toxicity | Toxic if swallowed (H301) |
Skin Corrosion/Irritation | Causes severe skin burns (H314) |
Eye Damage | Causes eye damage (H314) |
Transport Classification | UN2922, Class 8/6.1, Packing Group II |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume